molecular formula C8H7ClN2S B149038 5-Chloro-4-methyl-1,3-benzothiazol-2-amine CAS No. 65373-18-4

5-Chloro-4-methyl-1,3-benzothiazol-2-amine

Cat. No. B149038
CAS RN: 65373-18-4
M. Wt: 198.67 g/mol
InChI Key: ORCGZHQFPODCCH-UHFFFAOYSA-N
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Description

The compound 5-Chloro-4-methyl-1,3-benzothiazol-2-amine is a derivative of benzothiazole, which is a heterocyclic compound containing a benzene ring fused to a thiazole ring. Benzothiazoles are known for their diverse applications in medicinal chemistry, agriculture, and materials science due to their unique chemical properties .

Synthesis Analysis

The synthesis of benzothiazole derivatives often involves the reaction of o-substituted amines with various reagents. For instance, novel 5-methyl-3-substituted-1,2,4-triazolo[3,4-b]benzothiazoles were synthesized from o-methylaniline with aromatic carbonic acids . Another synthesis route involves the reaction of 5-chloro-2-benzothiazolinone with methyl acrylate in the presence of triethylamine, leading to the formation of a compound that was further analyzed using X-ray crystallography . Additionally, chlorosulfonic acid has been used to treat 1,3-benzothiazol-2(3H)-one derivatives to afford sulfonyl chlorides, which can react further to produce sulfonic acids, esters, and amides .

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives has been elucidated using techniques such as X-ray crystallography. For example, the crystal structure of a related compound, methyl-3-(5-chloro-2-oxo-1,3-benzothiazol-3(2H)-yl)-propanoate, revealed the typical conformation of the benzothiazole unit and provided detailed bond lengths and angles . These structural analyses are crucial for understanding the reactivity and properties of these compounds.

Chemical Reactions Analysis

Benzothiazole derivatives undergo various chemical reactions, including cycloadditions, substitutions, and reactions with nucleophiles. The compound 4,5-Dichloro-1,2-dithiole-3-thione, for example, undergoes a 1,3-dipolar cycloaddition to yield thioacyl chloride, which is reactive towards nucleophiles like o-substituted amines, leading to the formation of benzimidazole, benzoxazole, and benzothiazole derivatives . In another study, the chlorine atom at the 5-position of a benzoquinone ring was substituted by an amino group in a reaction with primary and secondary amines .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives are influenced by their molecular structure. The crystallographic study mentioned earlier provides insights into the steric interactions within the molecule, which can affect properties such as solubility, melting point, and reactivity . The electrochemical properties of these compounds have also been studied, revealing their potential applications in various fields .

Scientific Research Applications

Antitumor Activities

5-Chloro-4-methyl-1,3-benzothiazol-2-amine and its derivatives have been investigated for antitumor properties. A study by Chua et al. (1999) found that 2-(4-aminophenyl)benzothiazoles show selective antitumor activity against various cancer cell lines, including breast, ovarian, colon, and renal cell lines. The mechanism of action is suspected to involve drug metabolism, with different cell lines showing varying levels of drug uptake and biotransformation.

Fluorescent and Colorimetric pH Probe

In the field of chemical sensors, a study by Diana et al. (2020) developed a highly water-soluble fluorescent and colorimetric pH probe using a benzothiazole derivative. This probe demonstrates potential for real-time pH sensing in intracellular environments due to its high stability, selectivity, and large Stokes shifts.

Pharmacological Screening

Benzothiazoles, including 5-Chloro-4-methyl-1,3-benzothiazol-2-amine, have been explored for various pharmacological activities. Research by Raparla et al. (2013) on novel fluorobenzothiazole substituted pyrazole analogues showed promising antimicrobial and antioxidant activities.

Amino Acid Prodrugs for Antitumor Applications

Bradshaw et al. (2002) conducted a study on amino acid prodrugs of antitumor benzothiazoles. They found that these prodrugs can effectively revert to their parent amine in vivo, showing potential for breast and ovarian cancer treatment.

Synthesis and Characterization in Chemistry

Benzothiazoles, such as 5-Chloro-4-methyl-1,3-benzothiazol-2-amine, play a significant role in the synthesis and characterization of novel chemical compounds. For example, a study by Noolvi et al. (2014) explored the synthesis of azetidine-2-one derivatives of benzimidazole, assessing their antimicrobial and cytotoxic activities.

Chemical Transformations

Research by Dushamov et al. (2020) focused on the synthesis and transformations of benzothiazole derivatives, highlighting the chemical versatility and potential applications in various fields.

Future Directions

The future directions for 5-Chloro-4-methyl-1,3-benzothiazol-2-amine and similar compounds involve the development of more potent, new, and safe synthetic methodologies for azo dye derivatives . The pharmaceutical sector has significant interest in the synthesis of heterocycle-incorporated azo dye derivatives as potential scaffolds .

properties

IUPAC Name

5-chloro-4-methyl-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2S/c1-4-5(9)2-3-6-7(4)11-8(10)12-6/h2-3H,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORCGZHQFPODCCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=C(S2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50360808
Record name 2-Amino-5-chloro-4-methylbenzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50360808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-4-methyl-1,3-benzothiazol-2-amine

CAS RN

65373-18-4
Record name 2-Amino-5-chloro-4-methylbenzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50360808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloro-4-methyl-1,3-benzothiazol-2-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
TA Giovannucci, FA Salomons… - Available at SSRN … - papers.ssrn.com
Malignant cells display an increased sensitivity towards drugs that reduce the function of the ubiquitin-proteasome system (UPS), which is the primary proteolytic system for destruction …
Number of citations: 0 papers.ssrn.com
TA Giovannucci, FA Salomons, M Haraldsson… - Cell Death & …, 2021 - nature.com
Malignant cells display an increased sensitivity towards drugs that reduce the function of the ubiquitin-proteasome system (UPS), which is the primary proteolytic system for destruction …
Number of citations: 1 www.nature.com

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